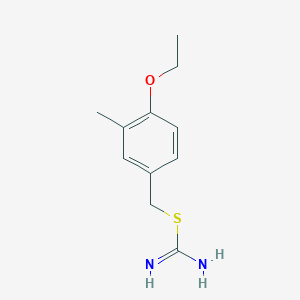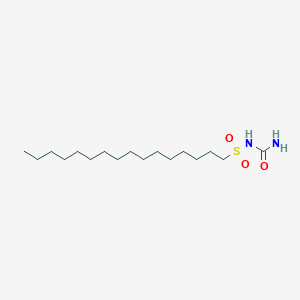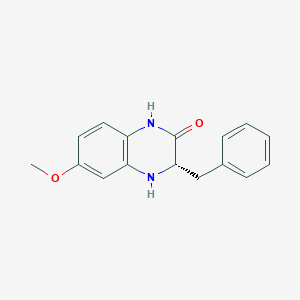
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an ethoxy group, a methyl group, and a carbamimidothioate moiety attached to a phenyl ring. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-methylphenyl)methyl carbamimidothioate typically involves the reaction of 4-ethoxy-3-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the thiourea, forming the desired carbamimidothioate compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamimidothioate group to a corresponding amine or thiol.
Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with LiAlH4 can produce the amine derivative.
Aplicaciones Científicas De Investigación
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-3-methylphenyl)methyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxy-3-methylphenyl)methyl carbamimidothioate
- (4-Ethoxy-3-chlorophenyl)methyl carbamimidothioate
- (4-Ethoxy-3-methylphenyl)methyl carbamate
Uniqueness
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
805190-38-9 |
|---|---|
Fórmula molecular |
C11H16N2OS |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
(4-ethoxy-3-methylphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C11H16N2OS/c1-3-14-10-5-4-9(6-8(10)2)7-15-11(12)13/h4-6H,3,7H2,1-2H3,(H3,12,13) |
Clave InChI |
GFIJOFXUZXJDJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CSC(=N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)


![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)

![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)




![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
